[1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13446397
Molecular Formula: C17H23ClN2O3
Molecular Weight: 338.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23ClN2O3 |
|---|---|
| Molecular Weight | 338.8 g/mol |
| IUPAC Name | benzyl N-[1-(2-chloroacetyl)piperidin-3-yl]-N-ethylcarbamate |
| Standard InChI | InChI=1S/C17H23ClN2O3/c1-2-20(15-9-6-10-19(12-15)16(21)11-18)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3 |
| Standard InChI Key | KKVIMCATPDQPDU-UHFFFAOYSA-N |
| SMILES | CCN(C1CCCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CCN(C1CCCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2 |
Introduction
[1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester is a complex organic compound with the molecular formula C17H23ClN2O3 and a molecular weight of 338.83 g/mol . This compound features a piperidine ring substituted with a chloroacetyl group and an ethyl-carbamic acid benzyl ester moiety, which contributes to its structural complexity and potential biological activities.
Synthesis of [1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester
The synthesis of this compound typically involves multi-step organic reactions, including acylation and esterification. These steps can be optimized by adjusting parameters such as temperature, reaction time, and solvent choice to enhance yield and purity. The synthesis process often requires careful control of reaction conditions to ensure the desired product is formed efficiently.
Structural Analysis
The three-dimensional arrangement of functional groups in [1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester influences its reactivity and interactions with biological targets. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are used to confirm the structure and spatial orientation of atoms within the molecule.
Biological Activities and Applications
This compound is of interest in pharmacological research due to its potential biological activities. While specific mechanisms of action are not well-documented, its structure suggests it may interact with various biological targets, including enzymes and receptors. Similar compounds have shown potential therapeutic applications, such as neuroprotective effects by enhancing cholinergic signaling pathways.
Comparison with Similar Compounds
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| [1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester | Ethyl group on carbamate | Potential biological activities, possibly as an inhibitor or modulator of enzymatic pathways |
| 1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester | Methyl group instead of ethyl | Varies based on substitution |
| Benzyl (2S)-4-[3-hydroxy-4-methylpiperidin-1-yl]butanamide | Different substitution on piperidine ring | Different receptor interactions |
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